molecular formula C18H24N6O3 B14104242 ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B14104242
M. Wt: 372.4 g/mol
InChI Key: VILYUBYZOVGWGW-UHFFFAOYSA-N
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Description

The compound ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate features a 1,2,3-triazole core substituted at the 4-position with a carbonyl-linked piperazine ethyl carboxylate group and at the 5-position with a 4-ethylphenylamino moiety. This architecture combines two pharmacologically significant motifs:

  • Piperazine-carboxylate: A flexible heterocyclic scaffold known for enhancing solubility and modulating receptor interactions.
  • 1,2,3-Triazole: A stable heterocycle often employed in medicinal chemistry for its hydrogen-bonding capacity and metabolic stability, frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL, which is widely used for small-molecule refinement due to its robustness and precision .

Properties

Molecular Formula

C18H24N6O3

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22)

InChI Key

VILYUBYZOVGWGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Ethylphenyl Group: This step involves the reaction of the triazole intermediate with 4-ethylphenylamine under suitable conditions.

    Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with piperazine and ethyl chloroformate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Biology: Used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents Key Features Biological Activity Reference
Target Compound Piperazine-carboxylate + triazole 4-Ethylphenylamino, carbonyl linkage Lipophilic aryl group, triazole-mediated H-bonding Not reported
WR12 () Piperazine-carboxylate + triazole Bromochroman group Bromine substituent for enhanced electrophilicity Potential therapeutic applications
Compound 14 () Quinoline-benzimidazole + triazole Chloroquinolinyl Triazole as a linker, halogenated aryl group Antiproliferative activity
N-(4-Chlorophenyl)piperazine carboxamide () Piperazine-carboxamide 4-Chlorophenyl Carboxamide linkage, halogenated aryl group Intermediate in organic synthesis

Key Observations :

  • Triazole Positioning: The 1,2,3-triazole’s position and substitution pattern (e.g., 4-ethylphenylamino vs. bromochroman in WR12) dictate electronic and steric interactions critical for target binding .

Pharmacological and Therapeutic Potential

  • Antimicrobial Applications : Pyrazole and triazole derivatives (e.g., ) exhibit antimicrobial properties, though the target compound’s activity remains unexplored .

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